3-azido-N-phenylpropanamide

Catalog No.
S8153777
CAS No.
M.F
C9H10N4O
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-azido-N-phenylpropanamide

Product Name

3-azido-N-phenylpropanamide

IUPAC Name

3-azido-N-phenylpropanamide

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C9H10N4O/c10-13-11-7-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)

InChI Key

MWAQHLMMANHLBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCN=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN=[N+]=[N-]

3-azido-N-phenylpropanamide is a chemical compound characterized by the presence of an azido group (-N₃) attached to a phenylpropanamide structure. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the azido group, which can participate in various

  • Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction is facilitated by copper(I) catalysts under mild conditions.
  • Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions, allowing for the modification of the compound's structure.
  • Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.

The biological activity of 3-azido-N-phenylpropanamide is linked to its ability to interact with various biological molecules:

  • Enzyme Interaction: Compounds with azido groups have been shown to influence enzyme activities involved in DNA synthesis and cellular metabolism. For instance, they can interact with ribonucleotide reductase, affecting DNA replication processes.
  • Cellular Effects: Azido compounds may modulate cell signaling pathways and gene expression, leading to alterations in cellular functions and potentially influencing cell survival and proliferation.

The synthesis of 3-azido-N-phenylpropanamide typically involves the following steps:

  • Starting Material: The synthesis begins with 3-bromo-N-phenylpropanamide.
  • Reaction with Sodium Azide: Sodium azide is reacted with the bromide in a suitable solvent such as dimethylformamide (DMF) at controlled temperatures. The reaction proceeds as follows:
    3 bromo N phenylpropanamide+NaN33 azido N phenylpropanamide+NaBr\text{3 bromo N phenylpropanamide}+\text{NaN}_3\rightarrow \text{3 azido N phenylpropanamide}+\text{NaBr}

This method allows for the efficient formation of the azido group while maintaining high yields and purity levels.

3-azido-N-phenylpropanamide has several applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the preparation of triazole derivatives through cycloaddition reactions.
  • Medicinal Chemistry: Due to its biological activity, it may be explored for therapeutic applications, particularly in drug design targeting specific enzymes or pathways involved in diseases .

Research into the interaction of 3-azido-N-phenylpropanamide with biological systems has revealed its potential utility in pharmacology:

  • Mechanistic Studies: Investigations into how this compound interacts at the molecular level can provide insights into its mechanism of action against specific targets within cells. These studies often involve assessing its effects on enzyme kinetics and cellular signaling pathways .

Several compounds share structural similarities with 3-azido-N-phenylpropanamide. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Features
2-Azido-N-benzylpropanamideBenzyl derivativeHigher lipophilicity; used in different biological assays .
N-AzidopropanamideSimple propanamideLacks phenyl substituent; less complex reactivity .
4-AzidophenylacetamideAromatic amideDifferent aromatic substitution; potential for varied interactions .

These compounds demonstrate variations in substituents that can affect their reactivity and biological interactions.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

190.08546096 g/mol

Monoisotopic Mass

190.08546096 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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